

Unraveling the Structure-Activity Relationship of ZINC194100678: A Potent PAK1 Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of **ZINC194100678**, a potent inhibitor of p21-activated kinase 1 (PAK1). Through a detailed examination of its chemical structure, biological activity, and the experimental methodologies used for its characterization, this document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of the key structural motifs governing its inhibitory potency and cellular effects. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, a diagram of the PAK1 signaling pathway is included to contextualize the therapeutic potential of this compound.

Introduction

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell proliferation, survival, and migration.[1] Its deregulation is implicated in a multitude of human diseases, most notably cancer, making it an attractive therapeutic target.[1] **ZINC194100678**, a compound featuring a 1H-pyrazolo[3,4-d]pyrimidine scaffold, has been identified as a potent PAK1 inhibitor.[2][3] This guide delves into the intricate relationship between the chemical structure of **ZINC194100678** and its biological activity, providing a foundational understanding for the rational design of next-generation PAK1 inhibitors.



Chemical Structure and Properties

ZINC194100678 is characterized by a 1H-pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in kinase inhibitor design.[4][5] The specific substitutions on this core are crucial for its potent and selective inhibition of PAK1.

Systematic Name: 4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

CAS Number: 1995025-05-2[2]

Molecular Formula: C10H13N5O[6]

Molecular Weight: 219.24 g/mol [6]

Quantitative Biological Activity

The inhibitory activity of **ZINC194100678** and its analogs against PAK1 and the MDA-MB-231 human breast cancer cell line has been quantitatively assessed. The following tables summarize the key findings from the primary literature, providing a clear comparison of the potency of these compounds.[2][6]



Compound ID	Structure	PAK1 IC50 (μM)[2]	MDA-MB-231 IC50 (μΜ)[2]
ZINC194100678	4-(morpholin-4-yl)-1H- pyrazolo[3,4- d]pyrimidine	8.37	40.16
Analog 1	4-((4-methylpiperazin- 1-yl)methyl)-1H- pyrazolo[3,4- d]pyrimidine	>50	>50
Analog 2	1-phenyl-4-(piperidin- 1-yl)-1H-pyrazolo[3,4- d]pyrimidine	15.2	Not Reported
Analog 3	4-(4-benzylpiperazin- 1-yl)-1H-pyrazolo[3,4- d]pyrimidine	5.8	25.7

Table 1: Inhibitory Activity of **ZINC194100678** and Analogs. This table presents the half-maximal inhibitory concentrations (IC₅₀) for PAK1 kinase activity and MDA-MB-231 cell proliferation.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals critical insights into the SAR of the 1H-pyrazolo[3,4-d]pyrimidine scaffold as a PAK1 inhibitor.

- The 1H-pyrazolo[3,4-d]pyrimidine core is essential for binding to the kinase.[3][7]
- The morpholine moiety in ZINC194100678 appears to be a key contributor to its potency.
 Replacement with a simple methylated piperazine (Analog 1) leads to a significant loss of activity.[3]
- The presence of a piperidine ring (Analog 2) results in a moderate decrease in potency compared to the morpholine ring.



The introduction of a benzyl group on the piperazine ring (Analog 3) enhances the inhibitory
activity, suggesting that the exploration of hydrophobic interactions in this region could lead
to more potent compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **ZINC194100678**.

PAK1 Kinase Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PAK1.

Materials:

- Recombinant human PAK1 kinase (e.g., from Promega or Cell Signaling Technology)[8][9]
 [10]
- PAKtide (RRRLSFAEPG) as a substrate[10]
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.2 mM DTT)[11]
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[8][10]
- Test compound (ZINC194100678 or analogs) dissolved in DMSO
- 384-well plates

Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- Add 1 μ L of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate. [8]
- Add 2 μL of PAK1 enzyme solution to each well.[8]



- Initiate the kinase reaction by adding 2 μL of a substrate/ATP mixture to each well.[8]
- Incubate the plate at room temperature for 60 minutes.[8]
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.[8]
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

MDA-MB-231 Cell Proliferation Assay

This assay determines the effect of a compound on the viability and proliferation of the MDA-MB-231 human breast cancer cell line.

Materials:

- MDA-MB-231 cells (ATCC HTB-26)[2]
- Cell culture medium (e.g., DMEM with 10% FBS)
- Test compound (ZINC194100678 or analogs) dissolved in DMSO
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, XTT)[12]

Procedure:

- Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 1.5 x 10⁴ cells/mL and incubate overnight at 37°C in a 5% CO₂ atmosphere.[2]
- Prepare a serial dilution of the test compound in the cell culture medium.

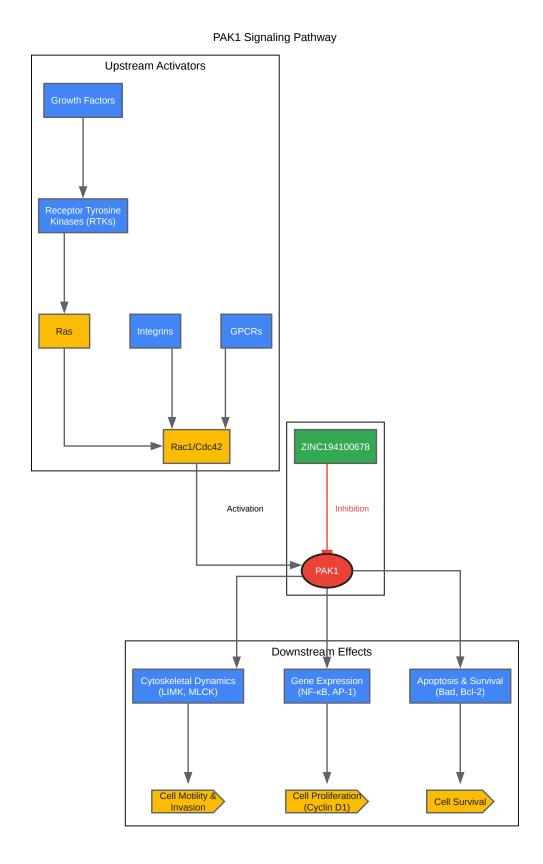


- Remove the old medium from the wells and add the medium containing the test compound
 or vehicle control (DMSO). The final concentration of DMSO should be kept constant across
 all wells (typically ≤ 0.5%).
- Incubate the cells for 48 hours.[2][6]
- Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
 This involves adding the reagent to the wells, incubating for a short period, and measuring the luminescence.
- Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

PAK1 Signaling Pathway

ZINC194100678 exerts its biological effects by inhibiting PAK1, a central node in multiple signaling pathways that regulate cell growth, survival, and motility. Understanding this pathway is crucial for appreciating the therapeutic implications of PAK1 inhibition.





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Figure 1: Simplified PAK1 signaling pathway.



Conclusion

ZINC194100678 represents a promising starting point for the development of novel PAK1 inhibitors. The structure-activity relationship data clearly indicates that the 1H-pyrazolo[3,4-d]pyrimidine core is a viable scaffold for targeting PAK1, and that modifications to the 4-position substituent can significantly impact potency. The detailed experimental protocols provided in this guide offer a standardized framework for the evaluation of new analogs. Future work should focus on optimizing the substituents on the pyrazolopyrimidine core to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing clinically effective anticancer agents.

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